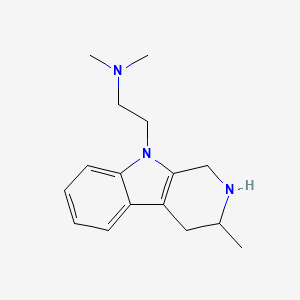

9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl-

Description

Pyrido[3,4-b]indole Skeleton Configuration

The foundational scaffold of this compound is the β-carboline system, comprising a tricyclic framework formed by the fusion of an indole moiety (benzene fused to pyrrole) with a pyridine ring at positions 3 and 4. The pyrido[3,4-b]indole system exhibits planar aromaticity in its native state, with bond lengths and angles consistent with conjugated π-systems. Key structural features include:

- Indole subunit : A benzene ring fused to a five-membered pyrrole ring, with the pyridine nitrogen positioned para to the indole nitrogen.

- Pyridine subunit : A six-membered aromatic ring with a single nitrogen atom at position 4, creating an electron-deficient region.

X-ray crystallographic studies of analogous compounds reveal dihedral angles between the indole and pyridine planes ranging from 5° to 15°, indicating moderate conjugation between the two systems.

Tetrahydro Modification and Ring Saturation Effects

The 1,2,3,4-tetrahydro modification introduces partial saturation to the pyridine ring, converting it into a piperidine-like structure. This modification:

Properties

CAS No. |

84298-41-9 |

|---|---|

Molecular Formula |

C16H23N3 |

Molecular Weight |

257.37 g/mol |

IUPAC Name |

N,N-dimethyl-2-(3-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indol-9-yl)ethanamine |

InChI |

InChI=1S/C16H23N3/c1-12-10-14-13-6-4-5-7-15(13)19(9-8-18(2)3)16(14)11-17-12/h4-7,12,17H,8-11H2,1-3H3 |

InChI Key |

VPDPQIQCIHLNHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(CN1)N(C3=CC=CC=C23)CCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- typically involves the reaction of pyridoindole derivatives with ethanamine under controlled conditions. One common method includes the ozonolysis of the enamine bond of 1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole derivatives . This reaction is carried out under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted forms. These derivatives often have unique properties and applications in different fields .

Scientific Research Applications

Synthesis of Pyridoindole Derivatives

The synthesis of pyridoindole derivatives typically involves multi-step processes that yield compounds with diverse functional groups. A study detailed a mild and efficient two-step synthesis method for producing 3-substituted β-carbolinone derivatives from 3-substituted β-carboline precursors. The method achieved good yields and demonstrated the versatility of the pyridoindole scaffold in medicinal chemistry applications .

Synthetic Pathways

- Step 1 : Formation of diacetoxy intermediates through acetylation.

- Step 2 : Hydrolysis to yield the target pyridoindole derivatives.

Anticancer Activity

Recent studies have shown that pyrido[3,4-b]indole derivatives exhibit significant anticancer properties. One notable investigation focused on their activity against various human cancer cell lines including pancreatic, breast, lung, colon, and prostate cancers. The results indicated that these compounds possess broad-spectrum antiproliferative activity with IC50 values in the nanomolar range (e.g., down to 80 nM for breast cancer cells) .

Neuropharmacological Effects

Pyridoindoles have also been explored for their neuropharmacological effects. Compounds derived from this class have shown potential in modulating monoamine transporters involved in mood regulation and cognitive function. For example, certain derivatives demonstrated high affinity for dopamine transporters (DAT) and norepinephrine transporters (NET), indicating possible applications in treating disorders such as depression and anxiety .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyridoindole derivatives. Research has identified key structural features that influence biological activity:

- Substituents at C1 and C6 : The presence of specific groups such as naphthyl or methoxy at these positions significantly enhances anticancer activity.

- Hydrogen Bonding : Interactions with amino acid residues in target proteins (e.g., MDM2) are critical for binding affinity and selectivity .

Table 1: Summary of Biological Activities

| Compound | Cancer Type | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound 11 | Breast | 80 | G2/M arrest |

| Compound X | Colon | 130 | MDM2 binding |

| Compound Y | Lung | 200 | Selective toxicity |

Case Study: Anticancer Efficacy

In a comprehensive study involving multiple cancer cell lines, a series of pyrido[3,4-b]indole compounds were synthesized and evaluated for their antiproliferative effects. The results indicated a clear structure-activity relationship where specific modifications led to enhanced potency against aggressive cancers such as metastatic pancreatic cancer .

Case Study: Neuropharmacological Screening

Another investigation focused on the neuropharmacological properties of pyridoindoles revealed that certain derivatives not only inhibited DAT effectively but also modulated locomotor activity in animal models, suggesting potential use as therapeutic agents in neurological disorders .

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- involves its interaction with specific molecular targets and pathways. It is known to act on certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among β-Carboline Derivatives

*Estimated based on molecular formula.

Key Structural Insights :

Table 2: Activity and Toxicity Profiles

Insights :

- The target compound’s trimethylation and tetrahydro core may reduce neurotoxicity compared to Harmane and Norharmane .

- High %HOA (predicted) aligns with other methylated β-carbolines, suggesting favorable oral bioavailability .

Pharmacokinetic Comparison

- Solubility: The ethanamine chain and tetrahydro core likely improve aqueous solubility compared to fully aromatic derivatives (e.g., logS: -3.5 vs. -5.2 for Norharmane) .

- Metabolism : N,N-Dimethyl groups may slow hepatic clearance compared to unmethylated analogs .

Biological Activity

The compound 9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- belongs to the class of pyrido[3,4-b]indoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

This compound features a complex structure that includes a pyridine ring fused with an indole moiety. The presence of an ethylamine side chain and trimethyl groups enhances its reactivity and biological potential. The structural characteristics are summarized in the following table:

| Feature | Description |

|---|---|

| Chemical Formula | C13H16N2 |

| Molecular Weight | 216.28 g/mol |

| Structural Classification | Pyrido[3,4-b]indole derivative |

| Functional Groups | Ethylamine side chain, trimethyl groups |

Anticancer Effects

Research indicates that compounds within the pyrido[3,4-b]indole family exhibit significant anticancer properties. Specifically, studies have shown that 9H-Pyrido(3,4-b)indole-9-ethanamine disrupts DNA replication and transcription processes in various cancer cell lines. It has demonstrated cytotoxicity against multiple cancer types, suggesting its potential as an anticancer therapeutic agent .

Neuropharmacological Effects

The compound is also noted for its neuropharmacological effects. It has been implicated in neuroprotective actions and may influence neurotransmitter systems by interacting with specific receptors such as dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This interaction is particularly relevant in the context of neurodegenerative diseases .

Other Biological Activities

In addition to anticancer and neuropharmacological effects, this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial and fungal strains .

- Anti-leishmanial Properties : Certain derivatives have been evaluated for their potential against Leishmania species .

- Antimalarial and Antiviral Activities : The broader class of β-carboline derivatives has shown promise in these areas as well .

The mechanisms underlying the biological activities of 9H-Pyrido(3,4-b)indole-9-ethanamine involve:

- Inhibition of Key Enzymes : The compound acts as an inhibitor of DYRK1A and other enzymes involved in cellular signaling pathways.

- DNA Interaction : Its ability to disrupt nucleic acid processes suggests a mechanism involving direct interaction with DNA or RNA.

Study on Anticancer Activity

In a study evaluating the anticancer properties of related pyrido[3,4-b]indoles, researchers found that these compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted that structural modifications significantly influenced their potency .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of pyrido[3,4-b]indoles in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.